Sertaconazole

Descripción

Propiedades

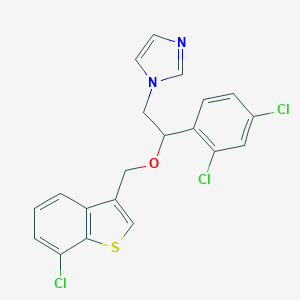

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99592-39-9 (Nitrate) | |

| Record name | Sertaconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048551 | |

| Record name | Sertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 6.37e-03 g/L | |

| Record name | Sertaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99592-32-2 | |

| Record name | Sertaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertaconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sertaconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sertaconazole Nitrate: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertaconazole nitrate is a synthetic antifungal agent belonging to the imidazole class, chemically identified as (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.[1][2] It is widely utilized in topical formulations for the treatment of superficial cutaneous fungal infections, such as athlete's foot.[3] this compound's efficacy stems from its ability to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[4][5] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme 14α-demethylase, which disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately, fungal cell death.[3][4] This document provides an in-depth analysis of the essential physicochemical properties and stability profile of this compound nitrate, offering critical data and methodologies for professionals in drug development and research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and ensuring therapeutic efficacy. The key properties of this compound nitrate are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Nitrate

| Property | Value | References |

| Chemical Name | (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate | [1] |

| Synonym | FI-7045 | [6][7] |

| CAS Registry No. | 99592-39-9 | [7] |

| Molecular Formula | C₂₀H₁₅Cl₃N₂OS • HNO₃ | [7] |

| Molecular Weight | 500.8 g/mol | [4] |

| Appearance | White or almost white, to beige powder | [1] |

| Melting Point | 156 °C to 161 °C | [1] |

| Solubility | - Practically insoluble in water- Soluble in methanol- Sparingly soluble in ethanol (96%) and methylene chloride- Soluble in DMSO (~20-25 mg/mL) and DMF (~25 mg/mL) | [1][7] |

| UV/Vis. λmax | In Methanol: 225 nm, 260 nm, 293 nm, 302 nm | [1][7][8] |

Mechanism of Action

This compound nitrate's primary mechanism of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of the fungal cell membrane.[5] It specifically targets and inhibits the cytochrome P-450 enzyme 14α-demethylase, which is necessary to convert lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, increasing cellular permeability and causing the leakage of essential cellular contents, ultimately resulting in fungal cell death.[3][4]

Caption: Mechanism of action of this compound Nitrate.

Stability Profile

The chemical stability of an API is a critical parameter that influences its efficacy, safety, and shelf-life.[9] this compound nitrate has been subjected to various forced degradation studies to evaluate its stability under stress conditions, including hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines.[9][10]

While one early study reported the drug to be extremely stable,[6] more recent and detailed stability-indicating method development studies have shown that this compound nitrate degrades under various stress conditions.[9][10][11] The degradation is particularly noted in acidic, basic, and oxidative environments.[9] The observed order of stability from one study was determined to be Thermal > Basic > Oxidative > Photolytic > Acidic.[9] Another study found the drug to be stable under dry heat and photolytic conditions but susceptible to degradation under acid, alkali, wet heat, and oxidative stress.[11]

Table 2: Summary of Forced Degradation Studies on this compound Nitrate

| Stress Condition | Reagents and Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl, 90 minutes | 13.71% | [10] |

| Alkaline Hydrolysis | 0.1 N NaOH, 60 minutes | 11.34% | [10] |

| Oxidative Degradation | 30% H₂O₂, 15 minutes | 30.34% | [10] |

| Dry Heat Degradation | 55 °C, 120 minutes | 6.98% | [10] |

| Photolytic Degradation | UV Light, 60 minutes | 7.63% | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following sections describe the protocols for determining key physicochemical and stability parameters.

pKa Determination by Potentiometric Titration

This protocol is adapted from standard potentiometric titration methods for determining the pKa of active pharmaceutical ingredients.[12]

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[12]

-

Sample Preparation: Accurately weigh and dissolve a sufficient quantity of this compound nitrate in a suitable solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mM.[12]

-

Titration Setup: Place 20 mL of the sample solution into a reaction vessel on a magnetic stirrer. Maintain a constant ionic strength using a 0.15 M potassium chloride solution. Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[12]

-

Titration: Immerse the calibrated pH electrode into the solution. Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution by adding small, incremental volumes of 0.1 M NaOH, recording the pH after each addition, until the pH reaches approximately 12.5 and stabilizes.[12]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate to ensure reliability and calculate the average pKa value.[12]

Forced Degradation Studies

The following protocols outline the typical conditions used for stress testing of this compound nitrate.[10][11][13] The extent of degradation is typically quantified using a validated stability-indicating HPLC method.[9][11]

Caption: General workflow for forced degradation studies.

5.2.1 Acid Hydrolysis

-

Prepare a stock solution of this compound nitrate (e.g., 1 mg/mL) in methanol.[10]

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and make up the volume with methanol.[10]

-

Keep the flask under normal conditions for a specified period (e.g., 90 minutes).[10]

-

After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.

-

Dilute the solution to a suitable concentration with the HPLC mobile phase for analysis.[11]

5.2.2 Alkaline Hydrolysis

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH and make up the volume with methanol.[10]

-

Keep the flask under normal conditions for a specified period (e.g., 60 minutes).[10]

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[11]

5.2.3 Oxidative Degradation

-

Dissolve a known amount of this compound nitrate in a solution of 3% to 30% hydrogen peroxide (H₂O₂).[10][11]

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 15 minutes to 24 hours).[10][11]

-

After incubation, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

5.2.4 Thermal Degradation

-

Dry Heat: Place the solid drug powder in a petri plate and expose it to a temperature of 55-80 °C in a hot air oven for a specified period (e.g., 2 to 6 hours).[10][13] After exposure, dissolve a weighed amount of the sample in methanol, and dilute appropriately for analysis.[10]

-

Wet Heat (Hydrolysis): Reflux the drug solution in water under neutral, acidic, or alkaline conditions at an elevated temperature.[11]

5.2.5 Photolytic Degradation

-

Expose the solid drug powder or a solution of the drug to a combination of visible and UV light in a photostability chamber.[10][14]

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

-

A parallel sample should be wrapped in aluminum foil as a dark control.[11]

-

After the exposure period (e.g., 1 to 6 hours), prepare solutions from the light-exposed and dark control samples for analysis.[10][13]

Degradation Pathway

Forced degradation studies are instrumental in elucidating potential degradation pathways. Under acidic conditions, this compound nitrate undergoes hydrolysis, leading to the cleavage of the ether linkage. The major degradation product formed during acid hydrolysis has been identified and characterized as 1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.[11]

Caption: Acid-catalyzed hydrolytic degradation of this compound.

References

- 1. uspbpep.com [uspbpep.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Nitrate | C20H16Cl3N3O4S | CID 200103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 6. Physico-chemical properties, analytical determinations and stability of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. jmnc.samipubco.com [jmnc.samipubco.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. jmnc.samipubco.com [jmnc.samipubco.com]

- 14. ema.europa.eu [ema.europa.eu]

Sertaconazole's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertaconazole is an imidazole antifungal agent characterized by a broad spectrum of activity against a variety of clinically relevant fungi. This technical guide provides an in-depth overview of this compound's in vitro activity against pathogenic dermatophytes, yeasts, and molds. It includes a comprehensive compilation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data, detailed experimental protocols for antifungal susceptibility testing, and a review of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

This compound, a derivative of imidazole and benzothiophene, is a topical antifungal agent with both fungistatic and fungicidal properties.[1][2] Its broad-spectrum activity encompasses dermatophytes, yeasts, and opportunistic filamentous fungi.[1][2][3] Notably, this compound has demonstrated efficacy against clinical isolates of dermatophytes that exhibit reduced susceptibility to other azole antifungals.[1][3] This guide synthesizes the available quantitative data on its antifungal spectrum, outlines the standardized methodologies used for its evaluation, and elucidates its mechanisms of action through detailed signaling pathways.

Antifungal Spectrum of Activity: Quantitative Data

The in vitro efficacy of this compound has been evaluated against a wide array of pathogenic fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.

Activity Against Dermatophytes

This compound exhibits potent activity against the common causative agents of dermatophytosis.

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | MFC (µg/mL) |

| Trichophyton rubrum | 12-25 | 0.01-2 | 0.125-0.5 | 0.5-1 | 0.19 | 2.26 (GM) |

| Trichophyton mentagrophytes | 4-41 | 0.01-16 | 0.5-1 | 1-2 | 0.73 | 2.26 (GM) |

| Epidermophyton floccosum | 4-11 | 0.01-2 | 0.5 | 1 | 0.12 | 2.26 (GM) |

| Microsporum canis | 5-26 | 0.01-2 | 0.5 | 1 | - | - |

| Trichophyton interdigitale | 18 | 0.125-16 | - | - | - | - |

| Trichophyton tonsurans | 16 | - | - | - | - | - |

| Overall Dermatophytes | 114 | 0.01-2 | 0.5 | 1 | 0.41 | - |

Data compiled from multiple sources.[4][5]

Activity Against Yeasts

This compound demonstrates significant activity against both Candida species and Cryptococcus neoformans.

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 50 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |

| Candida glabrata | 15 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |

| Candida parapsilosis | 8 | 0.1-16 | - | ≤0.1-4 | 0.26 | 0.5-64 |

| Candida tropicalis | 26 | 0.1-16 | - | ≤0.1-4 | 1.49 | 0.5-64 |

| Candida krusei | 8 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |

| Cryptococcus neoformans | 180 (total yeasts) | - | - | - | 1.24 (arithmetic mean) | - |

Data compiled from multiple sources.[6][7][8][9]

Activity Against Molds and Other Fungi

This compound's activity extends to opportunistic molds, although the available quantitative data is more limited.

| Fungal Species | MIC Range (µg/mL) |

| Aspergillus spp. | General activity reported |

| Scopulariopsis brevicaulis | 87.6% susceptibility reported in one study of 250 isolates (including dermatophytes) |

Data compiled from multiple sources.[2][10]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of this compound's in vitro activity relies on standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2: Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is a reference standard for testing the susceptibility of filamentous fungi, including dermatophytes and Aspergillus species.

3.1.1. Inoculum Preparation:

-

Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

-

Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20).

-

The suspension is adjusted spectrophotometrically to a defined optical density, which is then further diluted to achieve the target final inoculum concentration in the test wells.

3.1.2. Broth Microdilution Assay:

-

A series of twofold dilutions of this compound are prepared in RPMI-1640 broth medium buffered with MOPS in 96-well microtiter plates.

-

Each well is inoculated with the standardized fungal suspension.

-

Plates are incubated at a specified temperature (e.g., 28°C for dermatophytes) for a defined period, or until sufficient growth is observed in the drug-free control wells.[11]

3.1.3. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[11]

3.1.4. MFC Determination:

-

A small volume from each well showing no visible growth is subcultured onto an agar plate.

-

The plates are incubated to allow for the growth of any surviving fungal elements.

-

The MFC is the lowest concentration of the drug that results in no growth on the subculture plates.

EUCAST E.Def 7.3.2: Broth Dilution Method for Yeasts

This definitive document outlines the EUCAST methodology for determining the MICs of antifungal agents against yeasts such as Candida and Cryptococcus species.

3.2.1. Inoculum Preparation:

-

Yeast colonies are grown on a non-selective agar medium.

-

A suspension of the yeast is made in sterile water and the turbidity is adjusted to a 0.5 McFarland standard.

-

This suspension is then diluted in the test medium to achieve the final inoculum density.

3.2.2. Broth Microdilution Assay:

-

Serial twofold dilutions of this compound are prepared in RPMI-1640 medium supplemented with 2% glucose.

-

The standardized yeast inoculum is added to each well of the microtiter plate.

-

Plates are incubated at 35-37°C for 24-48 hours.

3.2.3. MIC Endpoint Reading:

-

MICs are determined spectrophotometrically or visually.

-

For azoles like this compound, the MIC is the lowest concentration that produces a prominent reduction in turbidity (approximately 50%) compared to the drug-free growth control.

Mechanisms of Action

This compound exerts its antifungal effect through a dual mechanism of action, contributing to both its fungistatic and fungicidal properties. Additionally, it possesses anti-inflammatory effects.

Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth (fungistatic effect).[3]

Direct Membrane Damage

At higher concentrations, this compound's unique benzothiophene ring allows it to directly interact with the fungal cell membrane, leading to the formation of pores. This direct damage to the membrane results in increased permeability and leakage of essential intracellular components, such as ATP, ultimately causing fungal cell death (fungicidal effect). This direct membrane-damaging effect is a distinguishing feature of this compound among azole antifungals.

Anti-inflammatory and Antipruritic Activity

This compound has been shown to possess anti-inflammatory and anti-itch properties. This is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). PGE2 has anti-inflammatory effects, while PGD2 contributes to the antipruritic action by suppressing histamine release.

Conclusion

This compound is a potent antifungal agent with a broad spectrum of activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. Its dual mechanism of action, combining ergosterol biosynthesis inhibition with direct membrane damage, contributes to both its fungistatic and fungicidal properties. Furthermore, its anti-inflammatory and antipruritic effects provide additional clinical benefits. The standardized methodologies for in vitro susceptibility testing, such as those provided by CLSI and EUCAST, are essential for the continued evaluation of its efficacy and for guiding clinical use. This technical guide provides a comprehensive resource for understanding the antifungal profile of this compound, which is valuable for ongoing research and the development of new antifungal strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. njccwei.com [njccwei.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

In-depth Pharmacological Profile of Sertaconazole: A Technical Guide for Researchers

Introduction

Sertaconazole is a topical broad-spectrum imidazole antifungal agent with a unique chemical structure that confers a multifaceted mechanism of action. This technical guide provides an in-depth pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. It encompasses a detailed examination of its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound exhibits a dual mechanism of antifungal activity, acting as both a fungistatic and fungicidal agent, depending on the concentration.[1] Its primary mode of action, like other azole antifungals, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

1.1. Inhibition of Ergosterol Synthesis: this compound non-competitively inhibits the cytochrome P450-dependent 14-alpha demethylase enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the fungal cell membrane's integrity and fluidity, leading to the inhibition of fungal growth and replication.[2]

1.2. Direct Membrane Damage: A distinctive feature of this compound is its benzothiophene ring, which is structurally similar to tryptophan. This allows this compound to directly interact with non-sterol lipids in the fungal cell membrane, leading to the formation of pores and increased membrane permeability. This direct membrane damage results in the leakage of intracellular components, such as ATP, and ultimately leads to fungal cell death.[3]

1.3. Anti-inflammatory and Antipruritic Properties: Beyond its antifungal effects, this compound possesses clinically relevant anti-inflammatory and antipruritic properties. It has been shown to activate the p38/COX-2/PGE2 pathway, leading to the release of prostaglandin E2 (PGE2), which can modulate the inflammatory response.[4] this compound also inhibits the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated immune cells.[4]

1.4. Inhibition of STAT3 Signaling: Recent research has indicated that this compound may also have a role in cancer therapy by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. This compound has been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling.[5][6][7]

digraph "Sertaconazole_Mechanism_of_Action" {

graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

subgraph "cluster_Antifungal" {

label="Antifungal Actions";

bgcolor="#FFFFFF";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_AntiInflammatory" {

label="Anti-inflammatory & Other Actions";

bgcolor="#FFFFFF";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

}

Figure 2: Workflow for Determining MIC and MFC.

Detailed Steps:

-

Fungal Isolate Preparation: Subculture clinical isolates of dermatophytes on a suitable medium such as potato dextrose agar and incubate at 28°C for 7 to 15 days.

-

Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium buffered to pH 7.0. Adjust the suspension to a standardized final density (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 28°C for 5 to 7 days, or until growth is visible in the control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes at least an 80% reduction in turbidity compared to the growth control well.

-

MFC Determination: To determine the MFC, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a Sabouraud dextrose agar plate.[8]

-

Incubation for MFC: Incubate the agar plates at 28°C for an appropriate duration to allow for fungal growth.

-

MFC Reading: The MFC is defined as the lowest concentration of the drug that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[8]

TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity

This in vivo model is used to assess the topical anti-inflammatory effects of compounds.[9]

Figure 3: Workflow for TPA-Induced Mouse Ear Edema Model.

Detailed Steps:

-

Animal Model: Use a suitable mouse strain (e.g., Swiss or Balb/c).

-

Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone or ethanol to the inner and outer surfaces of the mouse ear.

-

Treatment: At a specified time after TPA application (e.g., 30 minutes), topically apply the test compound (this compound) or the vehicle control to the ear.

-

Edema Measurement: Measure the ear thickness at various time points (e.g., 4, 6, 24 hours) using a digital micrometer. The increase in ear thickness compared to baseline is a measure of edema.

-

Biopsy and Weight: At the end of the experiment, euthanize the mice and collect a standard-sized ear punch biopsy. The weight of the biopsy is another indicator of edema.

-

Histological Analysis: Process the ear tissue for histology and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and epidermal hyperplasia.

-

Biochemical Analysis: Homogenize the ear tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, or to quantify the levels of pro-inflammatory cytokines.

Western Blot Analysis for STAT3 Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of STAT3.[10][11]

Figure 4: Workflow for Western Blot Analysis of pSTAT3.

Detailed Steps:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., breast cancer cells) and treat with various concentrations of this compound for a specified duration.

-

Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane, such as polyvinylidene difluoride (PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the relative levels of pSTAT3.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 to normalize the pSTAT3 levels. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

Conclusion

This compound is a potent topical antifungal agent with a unique dual mechanism of action that includes both fungistatic and fungicidal properties. Its broad spectrum of activity, coupled with its anti-inflammatory and antipruritic effects, makes it a valuable therapeutic option for superficial mycoses. The favorable pharmacokinetic profile, characterized by high local concentrations and minimal systemic absorption, contributes to its excellent safety and tolerability. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this versatile antifungal compound.

References

- 1. karger.com [karger.com]

- 2. Rate and extent of percutaneous absorption of this compound nitrate after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 is constitutively phosphorylated on serine 727 residues, binds DNA, and activates transcription in CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]

Sertaconazole's Dual Assault on Fungal Pathogens: A Technical Guide to its Mechanisms of Action

For Immediate Release

[CITY, STATE] – December 7, 2025 – A comprehensive technical guide released today details the dual-action mechanism of the antifungal agent sertaconazole, offering researchers, scientists, and drug development professionals a deeper understanding of its efficacy. The guide elucidates its two-pronged attack on fungal cells: the inhibition of ergosterol synthesis and the direct disruption of the cell membrane, culminating in both fungistatic and fungicidal effects.

This compound, an imidazole antifungal agent, is a potent inhibitor of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] By blocking this enzyme, this compound depletes ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane. This disruption of ergosterol synthesis leads to an accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth and replication.[1]

Beyond this well-established mechanism, this compound exhibits a distinct, concentration-dependent fungicidal action. At higher concentrations, it directly binds to non-sterol lipids within the fungal cell membrane.[1][2] This interaction leads to a rapid increase in membrane permeability, causing the leakage of essential intracellular components, such as ATP, and subsequent cell death.[2][3] This direct membrane-damaging effect contributes significantly to its broad-spectrum activity and fungicidal properties.

Quantitative Efficacy of this compound

The in vitro activity of this compound has been extensively documented against a wide range of fungal pathogens, including dermatophytes and Candida species. The following tables summarize its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from various studies, providing a comparative overview of its potency.

Table 1: In Vitro Activity of this compound Against Dermatophyte Isolates

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Various Dermatophytes | 456 | 0.06 - 1 | - | - | - | [2] |

| Fluconazole-Reduced Susceptibility Dermatophytes | 114 | 0.01 - 2 | 0.5 | 1 | 0.41 | [4][5] |

| Trichophyton rubrum | - | - | 0.125 | 0.5 | - | [5] |

| Various Dermatophytes | 124 | - | 0.015 (Partial) | 1 | - | [6] |

| Various Dermatophytes | - | 0.125 - 16 | 4 | 8 | 3.39 | [7] |

Table 2: In Vitro Activity of this compound Against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | Reference |

| Various Candida spp. | - | - | - | ≤0.1 - 4 | 0.5 - 64 | [2] |

| Candida albicans | - | - | - | 0.03 - 0.06 | - | [8] |

| Candida glabrata | - | - | - | 0.25 | - | [8] |

| Candida krusei | - | - | - | 1 | - | [8] |

Visualizing the Dual Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound's antifungal activity.

This compound's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate this compound's mechanisms of action.

Ergosterol Synthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol synthesis in fungal cells treated with this compound.

Methodology:

-

Fungal Culture: Culture the desired fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

-

This compound Treatment: Expose the fungal cultures to various concentrations of this compound (and a vehicle control) for a defined period.

-

Cell Lysis and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Resuspend the cell pellet in a solution of alcoholic potassium hydroxide.

-

Heat the mixture to induce cell lysis and saponify cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling, extract the non-saponifiable lipids (including ergosterol) using a suitable organic solvent (e.g., n-heptane or a chloroform-methanol mixture).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Use an isocratic mobile phase (e.g., methanol or a methanol/acetonitrile mixture).

-

Detect ergosterol using a UV detector at approximately 282 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure ergosterol.

-

Determine the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.

-

Calculate the percentage of ergosterol synthesis inhibition relative to the untreated control.

-

References

- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 2. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct membrane-damaging effect of this compound on Candida albicans as a mechanism of its fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. karger.com [karger.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Sertaconazole and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertaconazole is a broad-spectrum imidazole antifungal agent distinguished by the presence of a benzothiophene moiety, which contributes to a dual mechanism of action. Beyond the typical azole-mediated inhibition of ergosterol biosynthesis, this compound also induces direct damage to the fungal cell membrane, leading to fungicidal activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental protocols for the evaluation of antifungal compounds, and visualizes critical pathways and workflows to support further research and development in this area. While comprehensive SAR data on a wide range of this compound derivatives is limited in publicly available literature, this guide extrapolates potential SAR trends based on existing data for this compound and structurally related azole antifungals.

Introduction to this compound

This compound, (±)-1-[2,4-dichloro-β-[(7-chlorobenzo[b]thien-3-yl)methoxy]phenethyl]imidazole, is a topical antifungal agent effective against a wide range of dermatophytes, yeasts, and other filamentous fungi.[1][2] Its unique chemical structure, which incorporates a benzothiophene ring, sets it apart from other imidazole antifungals and is key to its potent and broad-spectrum activity.[3]

Mechanism of Action

This compound exhibits a dual mechanism of antifungal action, targeting both the synthesis of essential cell membrane components and the integrity of the membrane itself.

2.1. Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[4] The imidazole nitrogen of this compound binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth and replication.[4]

2.2. Direct Membrane Damage

A distinctive feature of this compound is its ability to directly damage the fungal cell membrane. This action is attributed to the lipophilic benzothiophene moiety, which is structurally similar to tryptophan. It is hypothesized that the benzothiophene ring can insert into the fungal cell membrane, disrupting its integrity and leading to the formation of pores. This results in the leakage of intracellular components, such as ATP, causing cell death. This direct membrane-damaging effect contributes to this compound's fungicidal activity, particularly at higher concentrations.

2.3. Anti-inflammatory Activity

In addition to its antifungal properties, this compound has been shown to possess anti-inflammatory effects. This activity is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2). This pathway ultimately helps to suppress the release of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) of this compound and Related Azoles

Key Pharmacophoric Features:

-

Azole Moiety: The imidazole ring is essential for activity, as one of its nitrogen atoms coordinates with the heme iron of the CYP51 enzyme. Triazole rings are also commonly used in other azole antifungals and are generally associated with improved metabolic stability and reduced off-target effects.

-

Dichlorophenyl Group: The 2,4-dichlorophenyl group is a common feature in many potent azole antifungals. The chlorine substitutions are believed to enhance the binding affinity to the active site of CYP51 through hydrophobic and halogen bonding interactions.

-

Benzothiophene Ring: The benzothiophene ring is a key contributor to this compound's unique dual mechanism of action and its broad-spectrum activity. Modifications to this ring system, such as the position and nature of substituents, are expected to significantly impact both antifungal potency and the membrane-disrupting effect. The chloro-substitution on the benzothiophene ring likely contributes to its overall lipophilicity and electronic properties.

-

Linker: The ether linker connecting the benzothiophene moiety to the pharmacophore core provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the enzyme's active site.

Table 1: Antifungal Activity of this compound Against Various Fungal Species

| Fungal Species | MIC (μg/mL) Range | Reference |

| Candida albicans | 0.21 | [1] |

| Candida non-albicans species | 0.17 | [1] |

| Torulopsis | 0.09 | [1] |

| Trichosporon | 0.09 | [1] |

| Dermatophytes | 0.36 - 12.56 (50% inhibition) | [1] |

Table 2: Inferred Structure-Activity Relationships for this compound Derivatives

| Modification | Predicted Effect on Antifungal Activity | Rationale |

| Imidazole Ring | ||

| Replacement with Triazole | May maintain or enhance activity, potentially improving safety profile. | Triazole is a common bioisostere for imidazole in azole antifungals. |

| Dichlorophenyl Group | ||

| Alteration of Chlorine Positions | Likely to decrease activity. | The 2,4-substitution pattern is often optimal for binding to CYP51. |

| Replacement with other Halogens | May modulate activity and physicochemical properties. | Halogen bonding and lipophilicity are important for binding. |

| Benzothiophene Ring | ||

| Removal of Chloro Substituent | May decrease activity. | The chlorine atom likely contributes to favorable interactions and lipophilicity. |

| Isomeric Position of Chloro Substituent | Could significantly alter activity. | The position of the substituent affects the electronic and steric properties of the ring. |

| Replacement with other Heterocycles | Activity would be highly dependent on the nature of the heterocycle. | The benzothiophene ring is crucial for the dual mechanism of action. |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of antifungal compounds.

4.1. Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27/M38 guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

-

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution (e.g., in DMSO)

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a growth control well (medium without the drug) and a sterility control well (medium only).

-

Prepare a standardized fungal inoculum in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control.

-

4.2. Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells treated with an antifungal agent to determine the agent's inhibitory effect on the ergosterol biosynthesis pathway.

-

Materials:

-

Fungal culture

-

Sabouraud Dextrose Broth (or other suitable growth medium)

-

Antifungal agent

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile water

-

Spectrophotometer

-

-

Procedure:

-

Grow fungal cells to mid-logarithmic phase in the presence of various concentrations of the antifungal agent. Include a no-drug control.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in the saponification solution and incubate at 80°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.

-

Separate the n-heptane layer and measure the absorbance of the sample from 230 to 300 nm using a spectrophotometer.

-

The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet.

-

4.3. Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method for determining the cytotoxicity of a compound.

-

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

-

Visualizations

Diagram 1: this compound's Dual Mechanism of Action

Caption: this compound's dual action on fungal cells.

Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for MIC determination.

Diagram 3: Ergosterol Biosynthesis Inhibition Assay Workflow

Caption: Ergosterol quantification workflow.

Conclusion

This compound remains a potent and valuable antifungal agent, largely due to its unique dual mechanism of action conferred by the benzothiophene moiety. While detailed SAR studies on a broad range of this compound derivatives are needed to fully elucidate the structural requirements for optimal activity, the existing knowledge of azole antifungals provides a strong foundation for the rational design of new and improved analogues. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of such novel compounds. Future research should focus on synthesizing and testing a systematic series of this compound derivatives to build a comprehensive SAR profile, which will be invaluable for the development of next-generation antifungal therapies with enhanced potency, a broader spectrum of activity, and a reduced propensity for resistance.

References

- 1. In vitro antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Benzothiophene Ring in Sertaconazole's Antifungal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertaconazole, a topical antifungal agent, distinguishes itself from conventional azole antifungals through a dual mechanism of action that imparts both fungistatic and potent fungicidal activity. This enhanced efficacy is largely attributed to the presence of a unique benzothiophene ring within its molecular structure. This technical guide provides an in-depth exploration of the multifaceted role of the benzothiophene ring in this compound's antifungal activity. It delves into the molecular mechanisms, presents comparative quantitative data, details key experimental protocols, and visualizes the underlying pathways to offer a comprehensive resource for researchers and drug development professionals in the field of mycology and infectious diseases.

Introduction: A Dual-Action Antifungal

This compound is an imidazole derivative that, like other azoles, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] This inhibition of the cytochrome P450-dependent enzyme 14α-demethylase leads to the disruption of the cell membrane and results in a fungistatic effect, arresting fungal growth and proliferation.[1][4][5] However, the clinical and in vitro activity of this compound extends beyond this class effect. A significant body of evidence demonstrates that this compound also possesses a potent fungicidal action, directly causing fungal cell death.[6][7][8][9] This dual functionality is a key differentiator and is intrinsically linked to its unique chemical structure, specifically the benzothiophene moiety.[5][10]

The Benzothiophene Ring: A Key Structural Innovation

The chemical structure of this compound incorporates a benzothiophene ring, a sulfur analog of the indole ring found in the amino acid tryptophan.[10] This structural feature is not present in other imidazole antifungals and is central to this compound's enhanced and broader mechanism of action.

Tryptophan Mimicry and Pore Formation

The benzothiophene ring in this compound is hypothesized to mimic the amino acid tryptophan, which is a natural component of fungal cell membranes.[10] This "tryptophan mimicry" allows this compound to integrate into the fungal cell membrane, leading to the formation of pores or channels.[10] This direct physical disruption of the membrane's integrity results in a rapid loss of essential intracellular components, including ATP, leading to a cascade of events culminating in fungal cell death.[7][9][10] This direct membrane-damaging effect is a hallmark of this compound's fungicidal activity and is a direct consequence of the benzothiophene ring.

Enhanced Lipophilicity and Cutaneous Retention

The lipophilic nature of the benzothiophene ring contributes to this compound's enhanced retention in the stratum corneum.[5][11] This property is advantageous for a topical antifungal agent, as it ensures a sustained local concentration at the site of infection, potentially leading to improved clinical outcomes and reduced application frequency.[11]

Quantitative Assessment of Antifungal Activity

The superior antifungal activity of this compound, conferred by its benzothiophene ring, is evident in its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a broad spectrum of fungal pathogens.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungal Agents against Dermatophytes

| Antifungal Agent | Organism | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Geometric Mean MFC (µg/mL) |

| This compound | Trichophyton rubrum | 0.19 | 0.01-2 | 2.26 (overall for dermatophytes) |

| Trichophyton mentagrophytes | 0.73 | 0.01-2 | 2.26 (overall for dermatophytes) | |

| Epidermophyton floccosum | 0.12 | 0.01-2 | 2.26 (overall for dermatophytes) | |

| Terbinafine | Dermatophytes | 0.05 | 0.002-1 | - |

| Bifonazole | Dermatophytes | 1.04 | - | - |

| Clotrimazole | Dermatophytes | - | 0.016-4 | - |

| Fluconazole | Dermatophytes (reduced susceptibility) | ≥16 | - | - |

Data compiled from multiple sources.[2][3][12]

Table 2: Comparative In Vitro Activity of this compound and Fluconazole against Candida Species

| Antifungal Agent | Organism | MIC90 (µg/mL) | MFC Range (µg/mL) |

| This compound | Candida spp. | ≤0.1-4 | 0.5-64 |

| Fluconazole | Candida spp. | 0.1 to >100 | - |

MIC90: Minimum inhibitory concentration for 90% of isolates. Data from Croxtall & Plosker, 2009.[12]

Key Experimental Protocols

The dual mechanism of action of this compound can be elucidated through specific in vitro assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth microdilution method adapted for dermatophytes.

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of conidia and hyphal fragments is prepared in sterile saline with Tween 20. The suspension is adjusted spectrophotometrically to a final concentration of 1-3 x 10³ CFU/mL.

-

Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 3-5 days. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes at least 80% inhibition of visible growth compared to the control.[5]

-

MFC Determination: Aliquots from wells showing no visible growth are subcultured onto drug-free agar plates. The plates are incubated at 28°C for 5 days. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[3]

Ergosterol Synthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol biosynthesis in fungal cells.

Methodology:

-

Fungal Culture: Candida albicans is grown aerobically at 37°C in a suitable broth medium.

-

Treatment: The fungal culture is exposed to various concentrations of this compound.

-

Saponification: The fungal cells are harvested, and the cell pellets are treated with alcoholic potassium hydroxide to saponify the cellular lipids.

-

Ergosterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using n-heptane.

-

Spectrophotometric Analysis: The absorbance of the heptane layer is scanned from 230 to 300 nm. The characteristic four-peaked spectrum of ergosterol allows for its quantification. The amount of ergosterol is calculated based on the absorbance values at specific wavelengths. The IC50 value, the concentration of this compound that inhibits ergosterol synthesis by 50%, can then be determined.[13][14]

ATP Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular ATP.

Methodology:

-

Fungal Suspension: A suspension of Candida albicans is prepared in a suitable buffer.

-

Treatment: The fungal suspension is incubated with varying concentrations of this compound for a short period (e.g., 10 minutes).

-

Sample Collection: The suspension is centrifuged to separate the fungal cells from the supernatant.

-

ATP Measurement: The concentration of ATP in the supernatant (extracellular ATP) and within the cells (intracellular ATP) is measured using a luciferin-luciferase-based bioluminescence assay.

-

Data Analysis: An increase in extracellular ATP and a corresponding decrease in intracellular ATP indicate membrane damage and leakage.[7][9][15]

Signaling Pathways and Additional Mechanisms

Beyond its direct antifungal effects, the benzothiophene ring and the overall structure of this compound contribute to other clinically relevant activities.

Anti-inflammatory and Antipruritic Effects: The p38/COX-2/PGE2 Pathway

This compound has demonstrated anti-inflammatory and anti-itch properties, which are beneficial in the treatment of fungal infections that are often accompanied by inflammation and pruritus.[10] This effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn induces cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[1][4][10] PGE2 has anti-inflammatory properties, while PGD2 is known to have antipruritic activity by suppressing histamine release.[1][4]

Inhibition of Dimorphic Transformation

This compound has been shown to inhibit the dimorphic transformation of Candida albicans from its yeast form to the more pathogenic hyphal form.[4][10] This is a crucial step in the establishment of candidal infections, and its inhibition represents another facet of this compound's antifungal activity.

Visualizing the Mechanisms and Workflows

References

- 1. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of antifungal activity of this compound, terbinafine, and bifonazole against clinical isolates of Candida spp., Cryptococcus neoformans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of prostaglandin D2 through the p38 MAPK pathway is responsible for the antipruritic activity of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. benchchem.com [benchchem.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Inhibition of ergosterol synthesis by this compound in Candida albicans. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ergosterol synthesis by this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An ATP bioluminescence assay applicable to rapid fluconazole susceptibility testing of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sertaconazole's Efficacy Against Drug-Resistant Fungal Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, presents a significant challenge to global public health. This technical guide provides an in-depth analysis of the in vitro activity of sertaconazole, an imidazole antifungal agent, against a range of fungal strains, with a focus on those exhibiting resistance to conventional therapies. While specific data on this compound's efficacy against the priority pathogens C. auris and azole-resistant A. fumigatus remains limited in publicly available literature, this document consolidates existing data on its activity against other resistant Candida species and dermatophytes. Furthermore, it details the established mechanisms of action of this compound, provides comprehensive experimental protocols for antifungal susceptibility testing, and visualizes key pathways and workflows to support further research and development in this critical area.

Introduction

This compound is an imidazole antifungal agent characterized by a benzothiophene ring, which contributes to its unique therapeutic properties.[1] It is primarily used for the topical treatment of superficial mycoses.[2][3] The rise of multidrug-resistant fungal species necessitates the re-evaluation of existing antifungals for potential expanded applications. This guide explores the current state of knowledge regarding this compound's activity against such challenging fungal strains.

Mechanism of Action

This compound exhibits a dual mechanism of action, distinguishing it from other azole antifungals.[1][3][4]

-

Inhibition of Ergosterol Biosynthesis: Like other imidazoles, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the membrane's integrity and fluidity, leading to the inhibition of fungal growth (fungistatic activity).[4]

-

Direct Fungicidal Activity: At higher concentrations, this compound directly interacts with the fungal cell membrane, independent of ergosterol synthesis inhibition.[2][3] The benzothiophene moiety of the molecule is believed to facilitate its insertion into the lipid bilayer, leading to the formation of pores and increased membrane permeability.[1] This disruption causes the leakage of essential intracellular components, such as ATP, resulting in cell death (fungicidal activity).[1]

This dual mechanism may contribute to a lower potential for the development of resistance.[2]

Signaling Pathway: Ergosterol Biosynthesis and this compound's Targets

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

An In-Depth Technical Guide to the Antibacterial and Antiprotozoal Effects of Sertaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertaconazole, a topical azole antifungal agent, has demonstrated a broad spectrum of antimicrobial activity. While its efficacy against fungal pathogens is well-established, emerging evidence highlights its potential as an antibacterial and antiprotozoal agent. This technical guide provides a comprehensive overview of the known antibacterial and antiprotozoal effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

Introduction

This compound is a benzothiophene-containing imidazole antifungal agent.[1] Its primary mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[3] Beyond its antifungal properties, this compound has shown promising activity against various Gram-positive bacteria and the protozoan parasite Trichomonas vaginalis.[4][5] This guide delves into the specifics of these lesser-known, yet significant, antimicrobial activities.

Antibacterial Effects of this compound

This compound exhibits notable activity against a range of Gram-positive bacteria, particularly Staphylococcus aureus.[6] Its antibacterial action is primarily bacteriostatic, inhibiting bacterial growth rather than causing direct cell death.[7]

Quantitative Antibacterial Data

The in vitro antibacterial efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 (drug-susceptible) | 4 | [7] |

| Staphylococcus aureus | Mu50 (multidrug-resistant) | 4 | [7] |

| Gram-positive bacteria (21 isolates) | - | Geometric Mean MIC: 0.88 | [6] |

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound against S. aureus is multifaceted and does not appear to involve the disruption of bacterial membrane integrity.[8][9] Instead, it targets the bacterial cell's energy metabolism and defense mechanisms.

Key aspects of its antibacterial action include:

-

Disruption of the Proton Motive Force (PMF): this compound alters the proton motive force across the bacterial cell membrane.[8][9] This involves diminishing the membrane potential (ΔΨ) and increasing the electrochemical gradient (ΔpH).[8][9]

-

Inhibition of ATP Production: By disrupting the PMF, this compound consequently inhibits ATP synthesis, depriving the bacterial cell of essential energy.[8][9]

-

Inhibition of Efflux Pumps: The disruption of PMF and ATP synthesis leads to the inhibition of both Major Facilitator Superfamily (MFS) and ATP-binding cassette (ABC) type efflux pumps.[10] These pumps are crucial for extruding antibiotics and other toxic compounds from the bacterial cell, and their inhibition can restore susceptibility to other antibiotics.[8][9]

Diagram: Proposed Mechanism of Antibacterial Action of this compound

Caption: this compound disrupts the proton motive force, leading to inhibition of ATP synthesis and efflux pumps.

Experimental Protocols for Antibacterial Assessment

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (e.g., S. aureus ATCC 25923) standardized to 0.5 McFarland

-

96-well microtiter plates

-

Spectrophotometer (optional, for OD readings)

Protocol:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the bacterial suspension to each well containing the this compound dilutions. Include a positive control well (bacteria without drug) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-